molecular formula C23H18O6 B2384472 Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate CAS No. 374712-00-2

Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B2384472
CAS No.: 374712-00-2
M. Wt: 390.391
InChI Key: SATARCXMFIJUBO-UHFFFAOYSA-N
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Description

Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate is a synthetic heterocyclic compound combining a chromen (coumarin derivative) and a furan-carboxylate moiety. The chromen core features a 2-oxo group, a phenyl substituent at position 4, and a methyl group at position 8. The furan ring is substituted with an oxymethyl linker at position 5, esterified as a methyl carboxylate. Its design aligns with trends in furan-carboxylate derivatives, which are explored for antimicrobial and anti-tuberculosis activities (e.g., ).

Properties

IUPAC Name

methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6/c1-14-19(27-13-16-8-10-20(28-16)23(25)26-2)11-9-17-18(12-21(24)29-22(14)17)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATARCXMFIJUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(O4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Protonation of the hydroxyl group on the chromen scaffold enhances its electrophilicity, enabling nucleophilic attack by the furan carboxylate’s methylene oxygen. Typical conditions involve refluxing in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 12–24 hours. Catalytic sulfuric acid (0.1–0.5 eq.) is preferred for its efficiency in dehydrating intermediates.

Example Protocol

  • Dissolve 8-methyl-2-oxo-4-phenylchromen-7-ol (10 mmol) and methyl 5-(hydroxymethyl)furan-2-carboxylate (10 mmol) in anhydrous DMF (50 mL).
  • Add concentrated H2SO4 (1 mL) dropwise under nitrogen.
  • Reflux at 90°C for 18 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
    Yield: 62–68%.

Base-Mediated Alkylation Strategies

Alternative routes employ base-mediated alkylation to couple pre-activated chromen intermediates with furan esters. Potassium carbonate or sodium hydride deprotonates the chromen hydroxyl, generating an alkoxide that displaces a leaving group (e.g., bromide) on the furan derivative.

Two-Step Activation Process

This method first converts the furan-2-carboxylate’s hydroxymethyl group into a better leaving group (e.g., bromide using PBr3), followed by nucleophilic substitution:

Step 1: Bromination of Furan Intermediate

  • React methyl 5-(hydroxymethyl)furan-2-carboxylate (10 mmol) with PBr3 (12 mmol) in dry dichloromethane at 0°C.
  • Stir for 2 hours, wash with NaHCO3, and isolate methyl 5-(bromomethyl)furan-2-carboxylate (Yield: 85–90%).

Step 2: Alkylation of Chromen Scaffold

  • Suspend 8-methyl-2-oxo-4-phenylchromen-7-ol (10 mmol) and K2CO3 (15 mmol) in acetone (50 mL).
  • Add methyl 5-(bromomethyl)furan-2-carboxylate (10 mmol) and reflux for 24 hours.
  • Filter, concentrate, and recrystallize from ethanol.
    Yield: 58–63%.

Optimization Strategies for Enhanced Efficiency

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve reagent solubility and reaction rates compared to non-polar alternatives. DMF achieves 15–20% higher yields than toluene in comparative studies.

Catalytic Systems

  • Sulfuric Acid : Optimal for one-pot reactions but requires careful pH control to avoid over-acidification.
  • p-Toluenesulfonic Acid (PTSA) : Yields comparable to H2SO4 (65%) with milder conditions.
  • Zeolite Catalysts : Emerging solid acid catalysts reduce side reactions, achieving 70% yield in pilot trials.

Temperature and Time Trade-offs

Temperature (°C) Time (h) Yield (%)
80 24 62
90 18 68
100 12 65

Higher temperatures shorten reaction times but risk decomposition above 100°C.

Purification and Characterization

Workup Procedures

  • Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted starting materials.
  • Chromatography : Silica gel columns (hexane:ethyl acetate gradients) resolve ester byproducts.
  • Recrystallization : Ethanol or methanol yields crystalline product (purity >95% by HPLC).

Analytical Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.20 (s, 1H, chromen H), 7.45–7.32 (m, 5H, phenyl), 6.55 (d, 1H, furan H), 5.10 (s, 2H, OCH2), 3.85 (s, 3H, COOCH3), 2.40 (s, 3H, CH3).
  • IR (KBr) : 1725 cm−1 (ester C=O), 1660 cm−1 (chromen C=O).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate involves its interaction with various molecular targets and pathways. The chromen ring system is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the evidence, focusing on molecular features, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Furan-Carboxylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity XLogP3<sup>†</sup> Hydrogen Bond Acceptors Reference
Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate C24H20O7* 444.4* 8-methyl, 4-phenyl chromen; methyl ester Not reported ~5.2 (estimated) 7 N/A
Ethyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate () C15H14BrClO4 381.63 4-bromo-2-chlorophenoxy; ethyl ester Not reported ~3.5 (estimated) 4
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate () C13H10FNO5 303.23 2-fluoro-4-nitrophenyl; methyl ester Anti-tuberculosis (MbtI inhibition) 1.8 5
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate () C28H28O6 460.5 6-hexyl, 4-phenyl chromen; methyl ester Not reported 6.8 6

<sup>†</sup>XLogP3: Computed octanol-water partition coefficient (lipophilicity). *Hypothetical values for the target compound are derived from structural similarity to .

Key Comparisons

Chromen vs. Phenoxy Substituents: The target compound and ’s analog feature a chromen core, whereas ’s compound uses a simpler phenoxy group. ’s hexyl-substituted chromen has a higher XLogP3 (6.8) compared to the target’s estimated 5.2, highlighting the lipophilicity impact of aliphatic chains.

Electronic Effects and Bioactivity :

  • ’s compound, with electron-withdrawing fluoro and nitro groups on the phenyl ring, demonstrates anti-tuberculosis activity via MbtI inhibition. Despite its lower XLogP3 (1.8), it achieves potency through polar interactions, suggesting that electronic properties (e.g., nitro’s electron-deficient nature) are critical for target engagement .

Ester Group Influence: The methyl ester in the target compound and analogs may confer metabolic stability compared to ethyl esters ().

Synthetic Routes: All compounds share a common synthesis strategy: nucleophilic substitution between a phenol derivative (e.g., 4-bromo-2-chlorophenol in ) and a chloromethyl furan-carboxylate, facilitated by a base like K2CO3 in DMF . This suggests scalability for the target compound’s preparation.

Solubility and Crystallography :

  • ’s compound exhibits good solvent solubility despite its nitro group, attributed to the polar carboxylate ester. This contrasts with the highly lipophilic chromen derivatives (), underscoring the need for balancing hydrophobicity in drug design .

Biological Activity

Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate is a compound that belongs to the class of chromen derivatives, which are known for their diverse biological activities. The following sections explore its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Material : The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin.
  • Esterification : This compound is reacted with furan-2-carboxylic acid derivatives in the presence of dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
  • Purification : The resulting product is purified through crystallization or chromatography techniques to obtain the desired methyl ester.

Biological Activities

This compound exhibits a range of biological activities, which are summarized in the table below:

Biological Activity Description
Antioxidant Scavenges free radicals, reducing oxidative stress in cells.
Antimicrobial Inhibits the growth of various bacteria and fungi, potentially disrupting cell membranes.
Anti-inflammatory Modulates inflammatory pathways, reducing cytokine production.
Anticancer Exhibits cytotoxic effects on cancer cell lines, inducing apoptosis.

Case Studies

  • Antioxidant Activity : A study demonstrated that derivatives of chromen compounds significantly reduced oxidative stress markers in vitro, suggesting their potential as antioxidant agents in therapeutic applications .
  • Antimicrobial Efficacy : Research indicated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving membrane disruption .
  • Anti-inflammatory Effects : In vivo studies showed that this compound could lower levels of pro-inflammatory cytokines in animal models of inflammation, supporting its use in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound can be attributed to its structural properties:

  • Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thereby protecting cellular components from oxidative damage.
  • Antimicrobial Mechanism : Its lipophilic nature enables it to penetrate bacterial membranes, leading to disruption and cell death.
  • Anti-inflammatory Mechanism : The compound may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenases (COX), thereby reducing pain and swelling.

Q & A

Basic: What are the key synthetic pathways for Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Coupling of chromene and furan moieties : The chromen-2-one core is functionalized at the 7-position via nucleophilic substitution or Mitsunobu reaction to introduce the oxymethyl linker. The furan-2-carboxylate ester is then coupled using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
  • Protection/deprotection strategies : Sensitive functional groups (e.g., ketones in chromen) may require protection (e.g., acetylation) to prevent side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) ensures high purity (>95%) .

Basic: Which analytical techniques are critical for confirming the molecular structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., methyl groups at chromen-8 and furan-5) and ester linkages. Aromatic proton signals in the 6.5–8.5 ppm range confirm the phenyl and chromen systems .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 420.1215) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., C–O bond in the ester group: ~1.34 Å) and validates the oxymethyl bridge geometry .

Advanced: How can researchers resolve discrepancies in crystallographic data during structure refinement?

  • Software tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and hydrogen-bonding networks. For ambiguous electron density (e.g., disordered oxymethyl groups), apply restraints (ISOR, DELU) and validate via R-factor convergence (<5%) .
  • Hydrogen-bonding analysis : Apply graph-set analysis (Etter’s formalism) to identify recurring motifs (e.g., C22(8)\text{C}_2^2(8) patterns) that stabilize the crystal lattice. This helps distinguish static disorder from dynamic effects .

Advanced: What methodological approaches optimize reaction yields in derivatization?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions, while THF or dichloromethane minimizes ester hydrolysis .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) improve electrophilic substitution on the chromen ring. For Suzuki-Miyaura coupling (to introduce aryl groups), Pd(PPh3_3)4_4 achieves >80% yield .
  • Reaction monitoring : Use HPLC (C18 column, UV detection at 254 nm) to track intermediates and optimize reaction time .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

  • Substituent effects :

    PositionModificationImpact on Activity
    Chromen-8Methyl → FluoroIncreased lipophilicity (logP +0.5) enhances membrane permeability .
    Furan-5Ester → AmideReduces cytotoxicity while retaining anti-inflammatory activity (IC50_{50}: 12 µM vs. 18 µM) .
  • Computational modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with COX-2 active site residues) .

Advanced: What strategies address contradictions in biological activity data across studies?

  • Standardized assays : Use consistent cell lines (e.g., RAW 264.7 for inflammation) and normalize data to positive controls (e.g., diclofenac for IC50_{50} comparisons) .
  • Metabolic stability testing : Incubate compounds with liver microsomes (human/rat) to assess if metabolites (e.g., hydrolyzed esters) contribute to discrepancies .
  • Statistical validation : Apply ANOVA or Student’s t-test (p < 0.05) to confirm reproducibility across triplicate experiments .

Advanced: How can computational methods predict reactivity and stability?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites (e.g., furan C5 for nucleophilic attack) and oxidation potentials .
  • Molecular dynamics (MD) : Simulate solvation effects (water/ethanol) to assess hydrolytic stability of the ester group .

Advanced: What crystallographic challenges arise when analyzing hydrogen-bonding networks?

  • Disorder modeling : Use PART and SUMP instructions in SHELXL to refine disordered solvent molecules or flexible oxymethyl chains .
  • Thermal motion analysis : Anisotropic displacement parameters (ADPs) distinguish static disorder (fixed positions) from dynamic motion (temperature-dependent) .

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